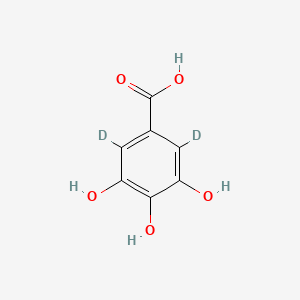

Gallic acid-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dideuterio-3,4,5-trihydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,8-10H,(H,11,12)/i1D,2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTHITQWFMADLM-QDNHWIQGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O)O)O)[2H])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Gallic Acid-d2: Properties, Quantification, and Biological Context

This technical guide provides essential information on Gallic acid-d2, a deuterated form of the naturally occurring polyphenol, gallic acid. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses. This document outlines the physicochemical properties of this compound, a detailed protocol for its application in bioanalytical methods, and the biological signaling pathways of its non-labeled counterpart that are often the subject of such quantitative studies.

Physicochemical Properties of this compound

This compound is a stable isotope-labeled version of gallic acid, where two hydrogen atoms on the aromatic ring have been replaced by deuterium. This isotopic substitution results in a compound with a higher molecular weight than endogenous gallic acid, making it an ideal internal standard for mass spectrometry-based quantification assays.[1] The key quantitative data for this compound and its unlabeled form are summarized in the table below for easy comparison.

| Property | This compound | Gallic acid (unlabeled) |

| CAS Number | 294660-92-7 | 149-91-7 |

| Molecular Formula | C₇H₄D₂O₅ | C₇H₆O₅ |

| Molecular Weight | 172.13 g/mol | 170.12 g/mol |

| Synonyms | 3,4,5-Trihydroxybenzoic acid-d2 | 3,4,5-Trihydroxybenzoic acid |

Experimental Protocol: Quantification of Gallic Acid in Biological Matrices

This compound is frequently employed as an internal standard (IS) for the accurate quantification of gallic acid in complex biological samples, such as plasma or serum, using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[2] The following is a detailed methodology adapted from a validated bioanalytical method for determining gallic acid concentrations in rabbit serum.[2]

1. Preparation of Standard and Quality Control (QC) Solutions:

-

Stock Solutions: Accurately weigh and dissolve Gallic acid and this compound (IS) in methanol to prepare separate stock solutions at a concentration of 1.00 mg/mL.[2]

-

Working Standard Solutions: Prepare serial dilutions of the Gallic acid stock solution in 40% methanol to create working solutions for calibration standards and QC samples.[2]

-

Internal Standard Working Solution: Dilute the this compound stock solution in 40% methanol to prepare a working IS solution at a concentration of 100.00 ng/mL.[2]

-

Calibration Standards and QC Samples: Prepare calibration standards at concentrations ranging from 5 to 1000 ng/mL and QC samples at low, medium, and high concentrations by spiking the appropriate working standard solutions into blank rabbit serum.[2]

2. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of serum sample (or standard/QC), add 25 µL of the internal standard working solution (100 ng/mL this compound).[2]

-

Add 200 µL of 0.1 N HCl and mix thoroughly.[2]

-

Perform liquid-liquid extraction using an appropriate organic solvent.

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.

3. HPLC-MS/MS Conditions:

-

HPLC Column: Phenomenex Luna C18 (150 x 3.9 mm, 5 µm particle size).[2]

-

Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% formic acid in water (60:40 v/v).[2]

-

Flow Rate: 0.8 mL/min.[2]

-

Mass Spectrometry: Tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[2]

-

Detection: Multiple Reaction Monitoring (MRM).

-

Gallic Acid Transition: m/z 169.0 → 125.0

-

This compound (IS) Transition: (Specific transition for the deuterated standard would be determined during method development, typically with a +2 Da shift in the precursor ion).

-

The workflow for this quantitative analysis is illustrated in the diagram below.

Biological Context: Gallic Acid Signaling Pathways

Quantitative studies of gallic acid are often undertaken to understand its effects on cellular signaling pathways, particularly in the context of cancer research. Gallic acid has been shown to modulate multiple key pathways involved in cell proliferation, apoptosis, and metastasis.[3][4] The use of this compound as an internal standard allows for the precise measurement of gallic acid concentrations in these biological systems, enabling accurate correlation of its dose with downstream molecular events.

Several studies have demonstrated that gallic acid can exert its anticancer effects by:

-

Inhibiting the PI3K/AKT/EGFR pathway: This pathway is crucial for cell survival and proliferation. Gallic acid has been shown to decrease the phosphorylation of key proteins like PI3K, AKT, and EGFR.[4]

-

Activating the MAPK pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in stress responses and apoptosis. Gallic acid can induce apoptosis by activating this pathway.[4]

-

Modulating the JAK/STAT3 pathway: This pathway is implicated in inflammation and cancer progression. Gallic acid can inhibit this pathway to suppress cancer cell growth.[5]

-

Inhibiting the Wnt/β-catenin pathway: Dysregulation of this pathway is common in many cancers. Gallic acid can inhibit this pathway, thereby suppressing processes like the epithelial-mesenchymal transition (EMT).[6][7]

A simplified diagram illustrating the influence of gallic acid on these interconnected signaling pathways is presented below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. How gallic acid regulates molecular signaling: role in cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Gallic acid suppresses the progression of triple-negative breast cancer HCC1806 cells via modulating PI3K/AKT/EGFR and MAPK signaling pathways [frontiersin.org]

- 5. Gallic acid has anticancer activity and enhances the anticancer effects of cisplatin in non‑small cell lung cancer A549 cells via the JAK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gallic acid alleviates gastric precancerous lesions through inhibition of epithelial mesenchymal transition via Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Synthesis and Isotopic Purity of Gallic Acid-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity determination of Gallic acid-d2 (3,4,5-Trihydroxybenzoic-2,6-d2 acid). This deuterated analog of gallic acid serves as a valuable internal standard for mass spectrometry-based quantitative analysis in various research fields, including drug metabolism and food science.[1] This document outlines a detailed experimental protocol for its synthesis via hydrogen-deuterium (H/D) exchange and comprehensive methodologies for assessing its isotopic purity using mass spectrometry and nuclear magnetic resonance spectroscopy.

Synthesis of this compound

The synthesis of this compound is achieved through a direct, acid-catalyzed hydrogen-deuterium exchange reaction on the aromatic ring of gallic acid. The electron-rich nature of the phenolic ring, activated by three hydroxyl groups, facilitates electrophilic substitution at the ortho and para positions. As the para position is substituted by the carboxylic acid group, deuteration occurs at the two ortho positions (C2 and C6).

A practical method for preparing highly deuterated hydroxybenzoic acids involves refluxing the parent compound in deuterium oxide (D₂O) with the addition of deuterium chloride (DCl) to achieve a low pD.[2] This process allows for the selective exchange of hydrogen for deuterium at the activated aromatic carbons.[2]

Experimental Protocol: Acid-Catalyzed H/D Exchange

This protocol is adapted from established methods for the deuteration of hydroxybenzoic acids.[2]

Materials:

-

Gallic acid (3,4,5-Trihydroxybenzoic acid)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterium chloride (DCl, 35 wt. % in D₂O, 99.5 atom % D)

-

Nitrogen gas (N₂)

-

Lyophilizer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend or dissolve gallic acid in deuterium oxide (D₂O).

-

Carefully add deuterium chloride (DCl) to the mixture to adjust the pD to approximately 0.32.

-

Place the flask in an oil bath and reflux the mixture under a nitrogen atmosphere for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the D₂O and excess DCl by lyophilization to obtain the crude this compound.

-

The resulting 3,4,5-trihydroxybenzoic-2,6-d2 acid can be used directly or further purified if necessary. The quantitative yield is expected.[2]

Isotopic Purity Determination

The isotopic purity of the synthesized this compound is a critical parameter and can be accurately determined using mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for determining the isotopic enrichment of deuterated compounds.[3][4] The analysis involves comparing the mass spectra of the deuterated and non-deuterated gallic acid to quantify the extent of deuterium incorporation.

Instrumentation and Conditions (Hypothetical):

-

LC System: UPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Analysis Mode: Selected Reaction Monitoring (SRM)

Expected Fragmentation: In negative ion mode, gallic acid typically undergoes decarboxylation. The precursor-to-product ion transitions for both unlabeled and labeled gallic acid can be monitored.[5]

-

Gallic Acid (d0): m/z 169 → 125 [M-H-CO₂]⁻

-

This compound (d2): m/z 171 → 127 [M-H-CO₂]⁻

By analyzing the relative intensities of the mass signals corresponding to the unlabeled (d0), partially labeled (d1), and fully labeled (d2) species, the isotopic purity can be calculated.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Gallic Acid (d0) | 169.0 | 125.0 |

| Gallic Acid-d1 | 170.0 | 126.0 |

| This compound | 171.0 | 127.0 |

| Table 1: Selected Reaction Monitoring (SRM) transitions for the analysis of Gallic acid and its deuterated isotopologues. |

| Species | Expected Mass (m/z) | Measured Relative Abundance (%) |

| d0 (C₇H₆O₅) | 169.01 | < 0.5 |

| d1 (C₇H₅DO₅) | 170.02 | < 1.0 |

| d2 (C₇H₄D₂O₅) | 171.02 | > 98.5 |

| Table 2: Hypothetical quantitative data from LC-MS/MS analysis of synthesized this compound, indicating high isotopic purity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is a powerful tool for confirming the positions of deuterium labels and quantifying isotopic purity.[4] A combination of ¹H NMR and ²H NMR can be used for a comprehensive analysis.[6][7]

¹H NMR Analysis: In the ¹H NMR spectrum of unlabeled gallic acid, the two aromatic protons at the C2 and C6 positions appear as a singlet. In a highly deuterated sample of this compound, the intensity of this singlet will be significantly reduced. The isotopic purity can be estimated by comparing the integral of the residual aromatic proton signal to the integral of a non-exchangeable internal standard.

| Compound | Chemical Shift (ppm) | Multiplicity | Integration |

| Gallic Acid (in DMSO-d₆) | ~7.0 | s | 2H (aromatic) |

| This compound (in DMSO-d₆) | ~7.0 | s | < 0.02H (residual aromatic) |

| Table 3: Comparison of expected ¹H NMR data for Gallic Acid and this compound, demonstrating the reduction of the aromatic proton signal upon deuteration. |

²H NMR Analysis: Deuterium (²H) NMR is a direct method for observing the incorporated deuterium.[8] For this compound, a single resonance corresponding to the deuterium atoms at the C2 and C6 positions is expected. Quantitative ²H NMR can provide a precise measure of the deuterium content.

| Compound | Chemical Shift (ppm) | Linewidth (Hz) |

| This compound | ~7.0 | ~2 |

| Table 4: Expected ²H NMR data for this compound. |

Visualized Workflows

The following diagrams illustrate the synthesis and analysis workflows for this compound.

Caption: Synthesis workflow for this compound via H/D exchange.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Simultaneous determination of gallic acid and gentisic acid in organic anion transporter expressing cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to Commercial Gallic Acid-d2 for Researchers

For researchers, scientists, and professionals in drug development, the use of isotopically labeled compounds is crucial for accurate quantification in complex biological matrices. This technical guide provides an in-depth overview of commercially available Gallic acid-d2, a deuterated analog of the naturally occurring antioxidant, gallic acid. This document outlines its primary applications, key suppliers, and the technical data necessary for its effective use in research.

Overview of this compound

This compound, also known as 3,4,5-Trihydroxybenzoic acid-d2, is a stable isotope-labeled form of gallic acid.[1] Its primary application in research is as an internal standard for the precise quantification of unlabeled gallic acid in various samples using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] The deuterium labeling provides a distinct mass difference, allowing it to be differentiated from the endogenous analyte while exhibiting nearly identical chemical and physical properties, ensuring reliable and accurate measurements.

Commercial Suppliers and Product Specifications

Several reputable chemical suppliers offer this compound for research purposes. The following table summarizes the key quantitative data for the products available from prominent vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Formula Weight ( g/mol ) | Purity/Isotopic Enrichment | Available Quantities |

| MedChemExpress | This compound | 294660-92-7 | C₇H₄D₂O₅ | 172.13 | Not specified | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

| Cayman Chemical | This compound | 294660-92-7 | C₇H₄D₂O₅ | 172.1 | ≥99% deuterated forms (d1-d2) | 1 mg, 5 mg |

| GlpBio | This compound | 294660-92-7 | C₇H₄D₂O₅ | 172.1 | Not specified | 5mg, 10mg, 50mg, 100mg |

| LGC Standards | This compound | 294660-92-7 | C₇H₄D₂O₅ | 172.13 | Not specified | 2.5 mg, 10 mg, 50 mg |

| Sigma-Aldrich | This compound | 294660-92-7 | Not specified | Not specified | Not specified | Not specified |

Solubility Data:

| Supplier | Solvent | Solubility |

| Cayman Chemical | DMF | 30 mg/mL |

| DMSO | 30 mg/mL | |

| Ethanol | 5 mg/mL | |

| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | |

| GlpBio | DMF | 30 mg/mL |

| DMSO | 30 mg/mL | |

| Ethanol | 5 mg/mL | |

| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL |

Experimental Workflow: Quantification of Gallic Acid using this compound as an Internal Standard

The following diagram illustrates a typical experimental workflow for the quantification of gallic acid in a biological sample using this compound as an internal standard with LC-MS.

Caption: Workflow for Gallic Acid Quantification using a Deuterated Internal Standard.

Methodological Considerations for Using this compound

1. Preparation of Stock Solutions:

-

Accurately weigh the required amount of this compound.

-

Dissolve in a suitable solvent, such as methanol or DMSO, to prepare a concentrated stock solution. The choice of solvent should be compatible with the analytical method.

-

Store the stock solution at an appropriate temperature (typically -20°C or -80°C) to ensure stability.

2. Spiking of Internal Standard:

-

A known and fixed amount of the this compound internal standard solution should be added to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process.

-

This early addition accounts for any analyte loss during sample extraction and processing.

3. Sample Extraction:

-

The choice of extraction method (e.g., Solid Phase Extraction or Liquid-Liquid Extraction) will depend on the sample matrix and the physicochemical properties of gallic acid.

-

The goal is to efficiently extract both the analyte (gallic acid) and the internal standard (this compound) while removing interfering substances.

4. LC-MS/MS Analysis:

-

Chromatographic Separation: A suitable liquid chromatography column (e.g., a C18 reversed-phase column) should be used to achieve chromatographic separation of gallic acid from other matrix components. The mobile phase composition and gradient should be optimized for good peak shape and resolution.

-

Mass Spectrometric Detection: A tandem mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection. Specific precursor-to-product ion transitions for both gallic acid and this compound need to be determined and optimized.

5. Data Analysis and Quantification:

-

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the calibration standards.

-

The concentration of gallic acid in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Logical Relationship of Quantification

The following diagram illustrates the logical relationship in the quantification process.

Caption: Logical Flow of Internal Standard-Based Quantification.

This technical guide provides a foundational understanding for the procurement and application of this compound in a research setting. For specific applications, further optimization of the described methodologies will be necessary to achieve the desired accuracy and precision. Researchers are advised to consult the technical documentation provided by the suppliers and relevant scientific literature for more detailed protocols.

References

Decoding the Certificate of Analysis for Gallic Acid-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Gallic acid-d2. Understanding the CoA is critical for ensuring the quality, identity, and purity of this stable isotope-labeled internal standard, which is essential for accurate quantification of gallic acid in various research and drug development applications.

Compound Identification and Specifications

A Certificate of Analysis for this compound begins by unequivocally identifying the compound and outlining its key specifications. This information is fundamental for confirming that the material meets the required standards for experimental use.

| Parameter | Specification | Source |

| Compound Name | This compound | [1][2] |

| Synonyms | 3,4,5-Trihydroxybenzoic acid-d2, Gallic acid (2,6-d2) | [1][3] |

| CAS Number | 294660-92-7 | [1] |

| Molecular Formula | C₇H₄D₂O₅ | [1] |

| Molecular Weight | 172.13 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥99% deuterated forms (d1-d2) | [1] |

| Storage | -20°C for 3 years (as powder) | [2] |

Analytical Data and Experimental Protocols

The core of the CoA consists of data from various analytical techniques used to confirm the structure and purity of this compound. Below are the expected results and detailed experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for verifying the molecular structure and isotopic labeling of this compound. The deuteration at the 2 and 6 positions of the aromatic ring results in a distinct NMR spectrum compared to unlabeled gallic acid.

Expected ¹H NMR Data (for unlabeled Gallic acid for comparison)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.14 | Singlet | 2H | H-2, H-6 |

Note on this compound ¹H NMR: In the ¹H NMR spectrum of this compound, the singlet at approximately 7.14 ppm, corresponding to the aromatic protons at positions 2 and 6, would be absent or significantly diminished, confirming successful deuteration at these sites.

Expected ¹³C NMR Data (for unlabeled Gallic acid for comparison)

| Chemical Shift (δ) ppm | Assignment |

| 166.82 | COOH |

| 145.11 | C-3, C-5 |

| 137.77 | C-4 |

| 121.15 | C-1 |

| 109.22 | C-2, C-6 |

Note on this compound ¹³C NMR: In the ¹³C NMR spectrum of this compound, the signals for the deuterated carbons (C-2 and C-6) would be expected to show a characteristic triplet multiplicity due to coupling with deuterium, and a slight upfield shift.

Experimental Protocol: NMR Spectroscopy

A sample of this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity and isotopic enrichment.

Expected Mass Spectrometry Data

| Parameter | Value |

| Molecular Ion [M-H]⁻ | m/z 171.03 |

| Major Fragment Ion [M-H-CO₂]⁻ | m/z 127 |

Note: The molecular ion for this compound is expected at m/z 171.03, which is two mass units higher than that of unlabeled gallic acid (m/z 169.01), confirming the presence of two deuterium atoms. The loss of a carboxyl group (CO₂) is a characteristic fragmentation pattern for gallic acid.

Experimental Protocol: Mass Spectrometry

Mass spectral analysis is typically performed using a high-resolution mass spectrometer with an electrospray ionization (ESI) source in negative ion mode. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The instrument is calibrated to ensure accurate mass measurements.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of this compound by separating it from any impurities.

Expected HPLC Data

| Parameter | Value |

| Purity | ≥98% (by area) |

| Retention Time | Compound- and method-specific |

Experimental Protocol: HPLC Analysis

A validated reverse-phase HPLC (RP-HPLC) method is typically employed. A C18 column is commonly used with a mobile phase consisting of an aqueous solution with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile. The flow rate is typically around 1.0 mL/min, and detection is performed using a UV detector at a wavelength of approximately 275 nm.[4] The purity is calculated based on the peak area of this compound relative to the total peak area of all components in the chromatogram.

Biological Activity and Signaling Pathways

Gallic acid exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2] These effects are mediated through the modulation of various cellular signaling pathways. This compound, as a stable isotope-labeled analog, is a crucial tool for studying the pharmacokinetics and metabolism of gallic acid in the context of these pathways.

PI3K/AKT/mTOR Signaling Pathway

Gallic acid has been shown to inhibit the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer and other diseases.[5][6]

Caption: Gallic acid inhibits the PI3K/AKT/mTOR pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis that can be modulated by gallic acid.[6]

Caption: Gallic acid modulates the MAPK signaling cascade.

JAK/STAT3 Signaling Pathway

Gallic acid has been demonstrated to exert anticancer effects by modulating the JAK/STAT3 signaling pathway.[7]

Caption: Gallic acid inhibits the JAK/STAT3 signaling pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway, crucial in development and disease, is another target of gallic acid's therapeutic effects.[8]

Caption: Gallic acid inhibits the Wnt/β-catenin signaling pathway.

Conclusion

The Certificate of Analysis for this compound is a vital document that assures its identity, purity, and quality for research and development purposes. By understanding the data presented and the methodologies used, scientists can have confidence in their experimental results when using this stable isotope-labeled standard. Furthermore, the use of this compound in conjunction with advanced analytical techniques will continue to be instrumental in elucidating the mechanisms of action of gallic acid and its therapeutic potential in various diseases.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Gallic acid D2 (2,6 D2) | LGC Standards [lgcstandards.com]

- 4. Method Development and Validation of Gallic Acid in Liquid Dosage Form by Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gallic acid potentiates the anticancer efficacy of cisplatin in ovarian cancer cells through modulation of the PI3K/AKT/mTOR and CXCL12/CXCR4 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Gallic acid suppresses the progression of triple-negative breast cancer HCC1806 cells via modulating PI3K/AKT/EGFR and MAPK signaling pathways [frontiersin.org]

- 7. Gallic acid has anticancer activity and enhances the anticancer effects of cisplatin in non‑small cell lung cancer A549 cells via the JAK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gallic acid alleviates gastric precancerous lesions through inhibition of epithelial mesenchymal transition via Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Gallic Acid-d2

This guide provides a comprehensive overview of the solubility of Gallic acid-d2 in various solvents, intended for researchers, scientists, and professionals in drug development. The document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction

This compound (3,4,5-trihydroxy-benzoic-2,6-d2 acid) is the deuterated form of Gallic acid, a naturally occurring polyhydroxyphenolic compound.[1] It is often used as an internal standard for the quantification of Gallic acid in mass spectrometry-based studies.[2] Understanding its solubility is critical for the preparation of stock solutions, formulation development, and various in vitro and in vivo experimental designs. This guide compiles available solubility data and provides standardized methods for its determination.

Quantitative Solubility Data

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound and its non-deuterated counterpart, Gallic acid, has been determined in a range of common laboratory solvents. While the solubility of deuterated and non-deuterated forms of a compound is expected to be very similar, the data for Gallic acid is included here for a more comprehensive reference.

Table 1: Solubility of this compound

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 30[2][3] |

| Dimethyl sulfoxide (DMSO) | 30[2][3] |

| DMSO:PBS (pH 7.2) (1:3) | 0.25[2][3] |

| Ethanol | 5[2][3] |

Table 2: Solubility of Gallic Acid (Non-deuterated)

| Solvent | Solubility (mg/mL) | Notes |

| Methanol | Highest solubility among tested solvents[4] | |

| Acetone | ~200 | 1 g in 5 mL[5] |

| Alcohol | ~167 | 1 g in 6 mL[5] |

| Glycerol | 100 | 1 g in 10 mL[5] |

| Dimethylformamide (DMF) | ~25[6][7] | |

| Dimethyl sulfoxide (DMSO) | ~16[6][7][8] | |

| Ethanol | ~16[6][7][8] | |

| Water (20-25 °C) | ~11-12 | 1 g in 87 mL; 11.9 mg/mL at 25°C[5] |

| Ether | 10 | 1 g in 100 mL[5] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~2[6][7] | |

| Boiling Water | ~333 | 1 g in 3 mL[5] |

| Benzene, Chloroform, Petroleum Ether | Practically Insoluble[5][9] |

Experimental Protocol for Solubility Determination: Shake-Flask Method

A widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method.[10] This protocol is a standard technique in pharmaceutical and chemical research.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Sealed glass vials or flasks

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Chemically inert syringe filters (e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.

-

Place the container in a temperature-controlled shaker.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[10]

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the container from the shaker.

-

Separate the undissolved solid from the saturated solution. This is commonly done by centrifuging the sample to pellet the excess solid.

-

Carefully aspirate the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[10] This step is crucial to prevent undissolved solid from artificially inflating the measured concentration.

-

-

Quantification of Solute:

-

Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration within the working range of the analytical method.

-

Determine the concentration of this compound in the diluted filtrate using a validated analytical technique, such as HPLC.[10]

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[10]

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Workflow for the shake-flask solubility determination method.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. glpbio.com [glpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Gallic Acid | C7H6O5 | CID 370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

Gallic Acid-d2 as a Tracer in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling is a powerful technique for elucidating the metabolic fate and pharmacokinetics of bioactive compounds. This technical guide provides a comprehensive overview of the use of deuterated gallic acid (Gallic acid-d2) as a tracer in metabolic studies. Gallic acid, a naturally occurring polyphenol, and its metabolites are subjects of extensive research due to their antioxidant, anti-inflammatory, and anti-carcinogenic properties. The use of this compound allows for precise tracking and quantification of its absorption, distribution, metabolism, and excretion (ADME) without altering its fundamental biochemical properties. This document outlines detailed experimental protocols, data presentation formats, and the signaling pathways influenced by gallic acid, providing a foundational resource for researchers in pharmacology, metabolomics, and drug development.

Introduction to Gallic Acid and Stable Isotope Tracing

Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid found in numerous plants, fruits, and beverages like tea.[1] Its therapeutic potential is linked to its ability to modulate various cellular signaling pathways.[2][3] To fully understand its mechanisms of action and bioavailability, it is crucial to trace its journey through a biological system.

Stable isotope tracers, such as this compound, are non-radioactive compounds where one or more atoms have been replaced with a heavier isotope (in this case, deuterium, 2H).[4] These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by mass spectrometry. This allows for the precise quantification of the tracer and its metabolites against a background of endogenous unlabeled gallic acid.[4]

Key Advantages of Using this compound:

-

High Specificity and Sensitivity: Mass spectrometry can easily differentiate between the deuterated tracer and the endogenous compound.

-

Safety: Deuterium is a stable, non-radioactive isotope, making it safe for use in a wide range of in vitro and in vivo studies.

-

Minimal Isotope Effect: The small mass difference between hydrogen and deuterium generally does not significantly alter the compound's metabolic and pharmacokinetic properties.[5]

Metabolic Pathway of Gallic Acid

The primary metabolic transformation of gallic acid in the body is methylation, predominantly to 4-O-methyl gallic acid (4OMGA).[1][6][7] This process is primarily carried out in the liver and kidneys. Other potential metabolic reactions include glucuronidation and sulfation.[8]

References

- 1. Determination of gallic acid and its metabolites in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of Gallic Acid and Its Distributions in Tea (Camellia sinensis) Plants at the Tissue and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic fate of gallic acid orally administered to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Gallic Acid in Biological Matrices Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a wide variety of plants, fruits, and nuts.[1] It is recognized for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] Accurate and reliable quantification of gallic acid in biological matrices is crucial for pharmacokinetic, metabolic, and toxicological studies in drug development.

This application note details a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of gallic acid in rabbit serum.[3] The method utilizes Gallic acid-d2 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for variations during sample preparation and instrument analysis.[3][4] The protocol has been validated according to regulatory guidelines, demonstrating its robustness for bioanalytical applications.[3]

Experimental Protocols

Materials and Reagents

-

Standards: Gallic acid and this compound reference standards were purchased from Dr. Ehrenstorfer–LGC.[3]

-

Solvents: HPLC grade methanol and ethyl acetate, along with analytical grade formic acid and hydrochloric acid, were procured from Scharlab S.L., Eurolab, and Fisher Chemicals.[3]

-

Biological Matrix: Drug-free rabbit serum was used for the preparation of calibration standards and quality control samples.[3]

Instrumentation

-

LC System: An HPLC system capable of delivering a precise and stable flow rate, such as a Shimadzu or Waters ACQUITY UPLC system.[3][5]

-

Mass Spectrometer: A triple quadrupole mass spectrometer, such as an API 5500+, equipped with an electrospray ionization (ESI) source.[3]

-

Analytical Column: A reverse-phase C18 column, for instance, a Phenomenex Luna C18 (150 x 3.9 mm, 5 µm particle size) or an Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).[3][6]

Preparation of Stock Solutions, Calibration Standards, and QC Samples

-

Stock Solutions (1.00 mg/mL): Accurately weigh 5.00 mg of Gallic acid and this compound standards.[3] Transfer each to a separate 5 mL volumetric flask, dissolve in methanol, and make up the volume to the mark with methanol.[3]

-

Internal Standard (IS) Working Solution (100.00 ng/mL): Prepare the IS working solution by diluting the this compound stock solution in a 40% methanol in water mixture.[3]

-

Calibration Curve (CC) and Quality Control (QC) Samples: Prepare a series of working solutions for CC and QC samples by diluting the Gallic acid stock solution in 40% methanol.[3] These working solutions are then spiked into the drug-free rabbit serum to achieve the desired concentrations for the calibration curve and QC levels (Low, Mid, High).

Sample Preparation Protocol (Liquid-Liquid Extraction)

-

Pipette 100 µL of the serum sample (unknown, CC, or QC) into a clean vial.

-

Add 25 µL of the internal standard working solution (100 ng/mL this compound) to each vial and mix.[3]

-

Add 200 µL of 0.1 N HCl and mix well.[3]

-

Add 2 mL of ethyl acetate, vortex for 5 minutes, and then centrifuge at 2,500 rpm for 5 minutes.[3]

-

Carefully transfer the upper organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue with 200 µL of the initial mobile phase.[3]

-

Inject 20 µL of the reconstituted sample into the LC-MS/MS system for analysis.[3]

LC-MS/MS Method Parameters

The instrumental parameters should be optimized to achieve sensitive and symmetrical peaks for both gallic acid and its deuterated internal standard.

Table 1: Optimized Liquid Chromatography Conditions

| Parameter | Value |

| Column | Phenomenex Luna C18, 150 x 3.9 mm, 5µm[3] |

| Mobile Phase | Isocratic: 60% Methanol and 40% 0.1% Formic Acid in Water[3] |

| Flow Rate | 0.8 mL/min[3] |

| Column Temperature | 24°C[6] |

| Injection Volume | 20 µL[3] |

| Run Time | ~3 minutes |

| Retention Time | Gallic Acid & this compound: ~1.55 min[3] |

Table 2: Optimized Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative[6] |

| MRM Transition (Gallic Acid) | m/z 169 → 125[6] |

| MRM Transition (this compound) | m/z 171 → 127 (Predicted) |

| Ion Source Temperature | 100°C - 150°C[6][7] |

| Desolvation Temperature | 300°C - 350°C[6][7] |

| Cone Gas Flow | 10 L/h[6] |

| Desolvation Gas Flow | 700 L/h[6] |

Note: The fragmentation of gallic acid (m/z 169) to its primary product ion (m/z 125) corresponds to the neutral loss of CO₂ (44 Da).[8] A similar fragmentation is expected for this compound.

Method Validation and Performance

The developed bioanalytical method was rigorously validated according to established guidelines, demonstrating excellent performance.

Selectivity and Specificity

The method showed high selectivity with no significant interference observed from endogenous components in the blank serum at the retention times of gallic acid and the internal standard.[3]

Table 3: Summary of Quantitative Validation Data

| Validation Parameter | Result | Reference |

| Linearity Range | 5 - 1000 ng/mL | [3] |

| Correlation Coefficient (r²) | ≥ 0.99 | [3] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [3] |

| Extraction Recovery (Gallic Acid) | ~67% | [3] |

| Matrix Effect | No significant matrix effect observed (<0.60%) | [3] |

| Precision (Intra- & Inter-day) | RSD < 9.5% | [5] |

| Accuracy (Intra- & Inter-day) | Within ±12.5% | [5] |

Stability

Gallic acid proved to be stable in rabbit serum under various storage conditions, ensuring sample integrity during routine analysis.

Table 4: Stability Assessment Results

| Stability Condition | Result | Reference |

| Freeze-Thaw Cycles (-20°C & -70°C) | Stable for three cycles | [3] |

| Short-Term (Ambient, 18 hours) | Stable | [3] |

| Long-Term (Frozen, 15 days) | Stable at -20°C and -70°C | [3] |

Visualized Workflows and Diagrams

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationship for quantification using an internal standard.

Conclusion

This application note presents a validated, high-performance LC-MS/MS method for the quantitative analysis of gallic acid in a biological matrix. The use of a deuterated internal standard, this compound, ensures the highest level of accuracy and precision, compensating for potential analyte loss during sample processing and variability in instrument response.[4][9] The method is sensitive, with a lower limit of quantification of 5 ng/mL, and has been proven to be robust and reliable through comprehensive validation.[3] This protocol is well-suited for pharmacokinetic and other bioanalytical studies requiring the precise measurement of gallic acid.

References

- 1. repositorio.unesp.br [repositorio.unesp.br]

- 2. Gallic Acid: Review of the Methods of Determination and Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Gallic Acid in Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of gallic acid in plasma. The method employs a stable isotope-labeled internal standard, gallic acid-d2, to ensure high accuracy and precision. A simple protein precipitation procedure is utilized for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of gallic acid in a biological matrix.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic compound found in a variety of plants, fruits, and beverages. It is known for its antioxidant, anti-inflammatory, and potential therapeutic properties. Accurate quantification of gallic acid in plasma is crucial for pharmacokinetic and metabolic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, leading to more reliable results.

Experimental

Materials and Reagents

-

Gallic Acid (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥98%)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Control Plasma (Human, Rat, or Rabbit)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Stock Solutions (1 mg/mL):

-

Gallic Acid Stock: Accurately weigh and dissolve gallic acid in methanol to a final concentration of 1 mg/mL.

-

This compound (Internal Standard, IS) Stock: Accurately weigh and dissolve this compound in methanol to a final concentration of 1 mg/mL.

Working Solutions:

-

Prepare serial dilutions of the gallic acid stock solution in a mixture of methanol and water (50:50, v/v) to create working standard solutions.

-

Prepare a working internal standard solution by diluting the this compound stock solution in the same diluent to a final concentration of 1 µg/mL.

Calibration Standards (CS) and Quality Control (QC) Samples:

-

Prepare calibration standards by spiking blank plasma with the appropriate gallic acid working solutions to achieve a concentration range of 2-500 ng/mL.[1]

-

Prepare quality control samples at low, medium, and high concentrations (e.g., 6, 20, and 200 ng/mL) in the same manner.[1]

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of gallic acid from plasma samples.

-

Label microcentrifuge tubes for each sample, standard, and QC.

-

To 100 µL of plasma sample, add 10 µL of the internal standard working solution (1 µg/mL this compound).

-

Add 400 µL of methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 15,000 x g for 5 minutes at 4°C.[2]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase.[2]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)[2] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | As required for optimal separation |

| Flow Rate | 0.3 mL/min[1] |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |

| MRM Transitions | See Table 1 |

| Source Temperature | As per instrument recommendation |

| Desolvation Gas Flow | As per instrument recommendation |

| Collision Gas | Argon |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Gallic Acid | 169 | 125 | Optimized |

| This compound (IS) | 171 | 127 | Optimized |

Note: Collision energy should be optimized for the specific instrument used.

Method Validation Summary

The analytical method was validated according to established guidelines. The following parameters were assessed:

-

Linearity: The method demonstrated excellent linearity over the concentration range of 2-500 ng/mL for gallic acid in plasma, with a correlation coefficient (r²) of >0.99.[1]

-

Accuracy and Precision: The intra- and inter-day accuracy and precision were determined by analyzing QC samples at three concentration levels. The results were within the acceptable limits of ±15%.

-

Recovery: The extraction recovery of gallic acid and the internal standard from plasma was consistent and reproducible. Mean recovery for gallic acid was found to be in the range of 63-70%.[3]

-

Matrix Effect: No significant matrix effect was observed, indicating that the method is free from interference from endogenous plasma components.

-

Lower Limit of Quantification (LLOQ): The LLOQ for gallic acid in plasma was determined to be 2 ng/mL.[1]

Table 2: Quantitative Method Validation Data

| Parameter | Gallic Acid |

| Linearity Range | 2 - 500 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.99[3] |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL[1] |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Intra-day Accuracy (%Bias) | ± 15% |

| Inter-day Accuracy (%Bias) | ± 15% |

| Mean Extraction Recovery | 63-70%[3] |

Visualizations

Caption: Plasma Sample Preparation Workflow.

Caption: LC-MS/MS Instrumentation Workflow.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of gallic acid in plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The simple and rapid sample preparation procedure makes this method suitable for high-throughput analysis in pharmacokinetic and other research studies. This validated method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

- 1. Simultaneous Quantification of Gallic Acid, Bergenin, Epicatechin, Epicatechin Gallate, Isoquercitrin, and Quercetin-3-Rhamnoside in Rat Plasma by LC-MS/MS Method and Its Application to Pharmacokinetics after Oral Administration of Ardisia japonica Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

Application Note: High-Throughput Analysis of Gallic Acid in Food Matrices using Gallic Acid-d2 Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of gallic acid in various food matrices. The protocol employs a stable isotope-labeled internal standard, gallic acid-d2, to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. A streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is presented, followed by rapid analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for researchers, scientists, and quality control professionals in the food industry and drug development sectors requiring reliable quantification of gallic acid.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a wide variety of plant-based foods and beverages, including fruits, vegetables, nuts, and teas. It is recognized for its antioxidant, anti-inflammatory, and other potential health-promoting properties. Accurate quantification of gallic acid in food is crucial for nutritional labeling, quality control, and research into the health benefits of dietary polyphenols.

Challenges in analyzing gallic acid in complex food matrices arise from sample variability and matrix-induced signal suppression or enhancement in LC-MS/MS analysis. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these issues.[1] Since deuterated standards are chemically and physically almost identical to the analyte, they co-elute and experience similar ionization effects, providing reliable correction and leading to highly accurate and precise quantification.[1]

This protocol outlines a validated approach using a modified QuEChERS extraction followed by LC-MS/MS analysis with this compound as the internal standard.

Experimental Protocol

Materials and Reagents

-

Standards: Gallic Acid (≥98% purity), this compound (isotopic enrichment ≥98%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

-

QuEChERS Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl) or appropriate buffered salt mixtures (e.g., acetate or citrate buffering).[2][3]

-

Dispersive Solid-Phase Extraction (d-SPE) Sorbents: Primary Secondary Amine (PSA), C18.

-

Food Matrix: This protocol is demonstrated for fruit juice but can be adapted for other matrices.

Standard and Sample Preparation

2.1. Preparation of Stock and Working Solutions

-

Gallic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of gallic acid and dissolve in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the gallic acid stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 1 to 1000 ng/mL.

-

IS Spiking Solution (100 ng/mL): Dilute the IS stock solution with methanol.

2.2. Sample Preparation (QuEChERS Extraction)

-

Weigh 5 g (or 5 mL for liquid samples like juice) of the homogenized food sample into a 50 mL centrifuge tube.

-

Add 25 µL of the 100 ng/mL this compound IS spiking solution.

-

Add 10 mL of acetonitrile (containing 1% formic acid to improve stability and extraction of phenolic acids).

-

Vortex vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl (or appropriate QuEChERS salts).

-

Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge at 4,000 rpm for 5 minutes.

2.3. Dispersive SPE (d-SPE) Cleanup

-

Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

3.1. Liquid Chromatography Conditions

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B (Re-equilibration)

-

3.2. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Multiple Reaction Monitoring (MRM) Transitions: The precursor-to-product ion transitions should be optimized for the specific instrument. Typical transitions are provided below.[4][5]

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of gallic acid using a deuterated internal standard. Data is representative and based on similar validated methods.

Table 1: LC-MS/MS MRM Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Gallic Acid | 169.0 | 125.0 | -20 |

| This compound | 171.0 | 127.0 | -20 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Precision (RSD%) | < 15% |

| Accuracy (Recovery %) | 85 - 115% |

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for this protocol.

Caption: Workflow from sample preparation to data analysis.

Caption: Logic of internal standard correction for matrix effects.

Conclusion

The described LC-MS/MS method utilizing a this compound internal standard provides a reliable, sensitive, and high-throughput solution for the quantification of gallic acid in complex food matrices. The QuEChERS-based sample preparation is efficient and effective, while the use of a stable isotope-labeled internal standard ensures the highest level of accuracy by correcting for matrix-induced analytical variations. This application note serves as a comprehensive guide for laboratories aiming to implement robust testing for this important phenolic compound.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. scielo.br [scielo.br]

- 3. Modified QuEChERS method for phenolic compounds determination in mustard greens (<i>Brassica juncea</i>) using UHPLC-MS/MS - Arabian Journal of Chemistry [arabjchem.org]

- 4. Multiple-Reaction Monitoring Tandem Mass Method for Determination of Phenolics and Water-Soluble Vitamins in Eccoilopus formosanus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Application Note: Quantitative Analysis of Gallic Acid in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a wide variety of plants, fruits, and nuts.[1] It is recognized for its significant biological activities, including antioxidant, anti-inflammatory, and anticarcinogenic properties.[2][3] Accurate quantification of gallic acid in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and the standardization of herbal products.[4][5]

This application note details a robust and sensitive bioanalytical method for the determination of gallic acid in human plasma. The method utilizes a stable isotope-labeled internal standard, Gallic Acid-d2, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations during sample preparation and potential matrix effects, ensuring high accuracy and precision.[2][6][7]

Principle

The method involves a simple protein precipitation step to extract gallic acid and the deuterated internal standard (this compound) from human plasma.[6][8] Chromatographic separation is achieved on a C18 reverse-phase column.[8][9] Quantification is performed using a tandem mass spectrometer operating in the negative ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[4][8] The concentration of gallic acid is determined by calculating the peak area ratio of the analyte to the internal standard, which provides a highly reliable and reproducible measurement.

Materials and Reagents

-

Analytes and Standards:

-

Solvents and Chemicals:

Experimental Protocols

Preparation of Stock and Working Solutions

-

Gallic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of gallic acid and dissolve it in 10 mL of methanol.[4][11]

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Gallic Acid Working Solutions: Prepare serial dilutions of the gallic acid stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards.[6]

-

Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile to achieve a final concentration of 50 ng/mL.[6]

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Calibration Standards: Spike appropriate amounts of the gallic acid working solutions into blank human plasma to obtain final concentrations for the calibration curve (e.g., 5, 10, 50, 100, 250, 500, 1000 ng/mL).[4][9]

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (15 ng/mL), Medium (150 ng/mL), and High (800 ng/mL).

Sample Preparation Protocol (Protein Precipitation)

-

Pipette 100 µL of the plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.[4][9]

-

Add 20 µL of the Internal Standard Working Solution (50 ng/mL this compound) to each tube and vortex briefly.

-

Add 400 µL of cold acetonitrile to precipitate the plasma proteins.[6]

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[6]

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[6]

-

Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[6][8]

-

Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

-

Inject 5 µL of the clear supernatant into the LC-MS/MS system.

Caption: Workflow for Gallic Acid Sample Preparation.

LC-MS/MS Instrumental Conditions

-

LC System: UPLC or HPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[8][9]

-

Mobile Phase A: 0.1% Formic Acid in Water[6]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile[6]

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

MS System: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

MRM Transitions:

-

Gallic Acid: To be determined empirically (e.g., Q1: 169 m/z -> Q3: 125 m/z)

-

This compound: To be determined empirically (e.g., Q1: 171 m/z -> Q3: 127 m/z)

-

Data Presentation

The following tables summarize the expected performance characteristics of the validated method.

Table 1: Calibration Curve Parameters

| Parameter | Value |

|---|---|

| Linearity Range | 5 - 1000 ng/mL[9] |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | ≥ 0.995[9] |

| Weighting | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

|---|---|---|---|---|---|

| LLOQ | 5 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| Low QC | 15 | ≤ 10% | ± 10% | ≤ 10% | ± 10% |

| Medium QC | 150 | ≤ 10% | ± 10% | ≤ 10% | ± 10% |

| High QC | 800 | ≤ 10% | ± 10% | ≤ 10% | ± 10% |

(Acceptance criteria based on FDA guidelines for bioanalytical method validation)

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| Low QC | 15 | > 85% | 90 - 110% |

| High QC | 800 | > 85% | 90 - 110% |

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of gallic acid in human plasma. The simple protein precipitation protocol offers high throughput, while the use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results by compensating for sample processing variability and matrix-induced ion suppression or enhancement. This validated method is well-suited for a variety of applications in clinical and preclinical research, including pharmacokinetic analysis and therapeutic drug monitoring.

References

- 1. repositorio.unesp.br [repositorio.unesp.br]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Determination of gallic acid and its metabolites in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous Quantification of Gallic Acid, Bergenin, Epicatechin, Epicatechin Gallate, Isoquercitrin, and Quercetin-3-Rhamnoside in Rat Plasma by LC-MS/MS Method and Its Application to Pharmacokinetics after Oral Administration of Ardisia japonica Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. projekty.ncn.gov.pl [projekty.ncn.gov.pl]

- 8. mdpi.com [mdpi.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Determination of gallic acid in Phyllanthus emblica Linn. dried fruit powder by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Gallic Acid in Biological Matrices by LC-MS/MS Using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of gallic acid in biological matrices such as plasma and serum. To ensure the highest level of accuracy and precision, the method employs gallic acid-d2 as a stable isotope-labeled internal standard (IS). While gallic acid and its deuterated analog are designed to co-elute chromatographically, they are resolved and quantified by the mass spectrometer based on their distinct mass-to-charge ratios. This approach effectively mitigates matrix effects and compensates for variability during sample preparation and injection, making it ideal for regulated bioanalysis and pharmacokinetic studies.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid with significant antioxidant, anti-inflammatory, and anti-cancer properties, found in a wide variety of plants and food products.[1] Its therapeutic potential has led to increased interest in its pharmacokinetic and pharmacodynamic profiles. A reliable bioanalytical method is essential for accurately determining its concentration in complex biological samples. LC-MS/MS offers superior sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS, as it shares near-identical chemical and physical properties with the analyte, ensuring reliable correction for experimental variations.[1]

Experimental Protocol

Materials and Reagents

-

Gallic Acid (≥98% purity)

-

This compound (≥98% purity, isotopic purity >99%)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water (18.2 MΩ·cm)

-

Control biological matrix (e.g., human plasma, rabbit serum)

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Independently prepare stock solutions of gallic acid and this compound by dissolving 10 mg of each compound in 10 mL of methanol. Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the gallic acid stock solution in 50:50 methanol/water to create calibration curve (CC) standards ranging from 5 to 1000 ng/mL.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 methanol/water to a final concentration of 100 ng/mL.[1]

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of the biological sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution (100 ng/mL this compound) to each tube (except for the blank matrix) and vortex for 10 seconds.

-

Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean HPLC vial.

-

Inject 10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method and Parameters

The chromatographic and mass spectrometric conditions are optimized for the sensitive and selective detection of both gallic acid and its deuterated internal standard.

Table 1: Liquid Chromatography Parameters

| Parameter | Setting |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 Reversed-Phase Column (e.g., Phenomenex Luna C18, 150 x 4.6 mm, 5 µm)[1] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic: 60% Mobile Phase A : 40% Mobile Phase B |

| Flow Rate | 0.8 mL/min[1] |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Run Time | 5 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Setting |

| Mass Spectrometer | Triple Quadrupole with ESI Source |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Nebulizing Gas Flow | 3 L/min |

| Drying Gas Flow | 15 L/min |

Quantitative Data and Results

Quantification is performed using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for gallic acid and this compound are monitored. The peak area ratio of the analyte to the internal standard is used to construct the calibration curve and determine the concentration in unknown samples.

Table 3: MRM Transitions and Retention Times

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |

| Gallic Acid | 169.0 | 125.0 | -20 | ~2.8 |

| This compound (IS) | 171.0 | 127.0 | -20 | ~2.8 |

Note: The precursor ion for gallic acid is [M-H]⁻. The transition 169.0 → 125.0 corresponds to the loss of CO₂.[2] For this compound, the precursor ion [M-H]⁻ is m/z 171.0, and the corresponding fragment is expected at m/z 127.0. Retention times are approximate and may vary based on the specific system.

Workflow Visualization

The following diagram illustrates the logical flow of the entire analytical process, from sample receipt to final data analysis.

Caption: Workflow for LC-MS/MS analysis of gallic acid.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of gallic acid in biological matrices. The incorporation of a stable isotope-labeled internal standard, this compound, ensures data reliability and accuracy, making this protocol highly suitable for pharmacokinetic evaluations and other applications in drug development and clinical research.

References

Application Notes and Protocols for Pharmacokinetic Studies of Polyphenols Using Gallic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of polyphenol pharmacokinetics is essential for understanding their bioavailability, metabolism, and potential health benefits. A significant challenge in these studies is distinguishing the administered polyphenols from those already present in the diet. The use of stable isotope-labeled compounds, such as Gallic acid-d2 (GA-d2), offers a robust solution to this analytical challenge. By incorporating deuterium, a non-radioactive isotope of hydrogen, into the gallic acid molecule, researchers can accurately trace and quantify the absorption, distribution, metabolism, and excretion (ADME) of an exogenous dose without interference from endogenous sources.

These application notes provide a comprehensive guide to designing and conducting pharmacokinetic studies of polyphenols using this compound. Detailed protocols for in-vivo studies and sample analysis are provided, along with examples of data presentation and visualization of relevant metabolic pathways.

Key Applications

-

Absolute Bioavailability Studies: Precisely determine the fraction of orally administered gallic acid that reaches systemic circulation.

-

Metabolite Identification and Quantification: Trace the metabolic fate of gallic acid and accurately quantify its metabolites, such as methylated and glucuronidated forms.

-

Food Matrix Effect Evaluation: Assess how different food matrices impact the bioavailability of gallic acid.

-

Drug-Nutrient Interaction Studies: Investigate the influence of co-administered drugs on the pharmacokinetics of gallic acid.

Experimental Protocols

Protocol 1: In-Vivo Pharmacokinetic Study in a Rat Model

Objective: To determine the pharmacokinetic profile of orally administered this compound.

Materials:

-

This compound (analytical standard)

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Oral gavage needles

-

Vehicle (e.g., water, 0.5% carboxymethylcellulose)

-

Blood collection tubes (containing anticoagulant, e.g., EDTA)

-

Centrifuge

-

-80°C freezer

Procedure:

-

Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study.

-

Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

-